molecular formula C7H4O2S B576028 5-Ethynylthiophene-2-carboxylic acid CAS No. 174672-58-3

5-Ethynylthiophene-2-carboxylic acid

Cat. No.: B576028
CAS No.: 174672-58-3
M. Wt: 152.167
InChI Key: CBDSPXPVZWMEOH-UHFFFAOYSA-N
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Description

5-Ethynylthiophene-2-carboxylic acid is an organic compound that incorporates a carboxyl functional group . It has been used in the preparation of complexes involving metal-metal quadruple bonds .


Synthesis Analysis

The synthesis of complexes involving this compound has been reported. The reaction between M2(T(i)PB)4 and 2 equivalents of this compound in toluene resulted in the formation of the complexes trans-M2(T(i)PB)2(ThCCH)2, where M = Mo (I) or W (II) and T(i)PB = 2,4,6-triisopropyl benzoate .


Molecular Structure Analysis

The molecular structure of the complexes formed with this compound confirms the trans-substitution pattern and the extended conjugation of the ethynylthienyl ligands via interaction with the Mo2δ orbital .


Chemical Reactions Analysis

The reaction between M2(T(i)PB)4 and 2 equivalents of this compound in toluene resulted in the formation of the complexes trans-M2(T(i)PB)2(ThCCH)2 .

Scientific Research Applications

Metal-Metal Quadruple Bonds

5-Ethynylthiophene-2-carboxylic acid (H-ThCCH) has been utilized in the formation of metal-metal quadruple bonds, specifically in complexes with Mo and W metals. These complexes exhibit extended conjugation of ethynylthienyl ligands and have been characterized using various spectroscopic methods and crystallography. They show distinct coloration due to MLCT transitions and are potential synthons for further complex preparation (Brown-Xu et al., 2013).

Mesomeric Betaines Synthesis

Another application involves the synthesis of mesomeric betaines featuring quinolinium cations and carboxylate anions separated by thiophene-ethynyl spacers. This research explores the fluorescence properties of these compounds, offering potential applications in materials science (Smeyanov et al., 2017).

Bromination Approaches

This compound derivatives have been studied for their potential in bromination approaches. A method for the direct bromination of ethyl 5-alkylthiophene-2-carboxylates has been developed, demonstrating the selective bromination process in organic synthesis (Taydakov & Krasnoselskiy, 2010).

Dye-Sensitized Solar Cells

This compound is also relevant in the field of energy, particularly in the design of dye-sensitized solar cells (DSSCs). Porphyrin-based sensitizers using this compound have shown significant efficiency in DSSCs, contributing to the advancement of solar energy technologies (Krishna et al., 2017).

Liquid Crystal Phase Behavior

The compound has been studied for its potential in creating liquid-crystalline complexes. These complexes could have applications in advanced materials, particularly in the field of liquid crystal display technologies (Tso et al., 1998).

Coordination Polymer Synthesis

In the area of coordination chemistry, this compound derivatives have been used to synthesize novel coordination polymers. These polymers have been explored for their structural, stability, and photoluminescence properties (Xue et al., 2015).

Suzuki-Miyaura Coupling

The compound has been employed in the Suzuki-Miyaura coupling reactions, which are critical in the field of organic synthesis. This application highlights its role in facilitating the creation of complex organic molecules (Hergert et al., 2018).

Future Directions

The complexes formed with 5-Ethynylthiophene-2-carboxylic acid have been shown to be synthons for the preparation of other complexes, indicating potential future directions for research .

Properties

IUPAC Name

5-ethynylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4O2S/c1-2-5-3-4-6(10-5)7(8)9/h1,3-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDSPXPVZWMEOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70665685
Record name 5-Ethynylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70665685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174672-58-3
Record name 5-Ethynylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70665685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethyl 5-(2-trimethylsilyl-ethyn-1-yl)-thiophene-2-carboxylate prepared above (529 mg, 2.10 mmol) in THF (20 mL), 1N aq. LiOH (7.0 mL, 7.0 mmol) was added. After the mixture was stirred at 40° C. overnight, it was poured into water. The aqueous solution was acidified with 1N HCl to pH 1. The product was extracted with EtOAc. The EtOAc solution was washed with brine, dried over MgSO4, concentrated in vacuo to give 5-ethynyl-thiophene-2-carboxylic acid (316 mg). MS 153 (M+H).
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Q & A

Q1: How does 5-ethynylthiophene-2-carboxylic acid improve the efficiency of porphyrin-based DSSCs?

A: this compound acts as a rigid π-linker and anchoring group when incorporated into porphyrin dyes for DSSCs [, ]. This structural feature offers several benefits:

  • Reduced Aggregation: The bulky nature of the molecule helps suppress aggregation of porphyrin molecules, a common issue that hinders efficiency in DSSCs [].
  • Enhanced Light Absorption: The extended conjugation through the ethynyl and thiophene units allows for broader light absorption, including the near-infrared region, improving light harvesting capabilities [].
  • Efficient Electron Transfer: The carboxylic acid group acts as an anchor, allowing for strong binding to the semiconductor surface (typically TiO2) and facilitating efficient electron injection from the excited dye molecule into the semiconductor [].

Q2: What are the advantages of using this compound over other anchoring groups like cyanoacetic acid?

A: While cyanoacetic acid can also extend the absorption spectrum into the near-infrared region, studies have shown that it leads to faster charge recombination rates at the dye-semiconductor interface []. This recombination process, where electrons return to the dye instead of contributing to the current, reduces the overall device performance. this compound, with its rigid structure, helps minimize this recombination, leading to higher power conversion efficiencies [].

Q3: Beyond DSSCs, are there other applications of this compound in materials science?

A: Yes, this compound has shown promise in building metal-metal quadruple bond complexes []. These complexes exhibit interesting photophysical properties and can act as synthons for further derivatization, potentially leading to novel materials with applications in areas like molecular electronics or catalysis.

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